4-Ethylcyclohexane-1-carbonitrile
Overview
Description
4-Ethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H15N. It is a nitrile derivative of cyclohexane, where an ethyl group is attached to the fourth carbon of the cyclohexane ring, and a cyano group is attached to the first carbon. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylcyclohexane-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated using a dehydrating agent such as phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 4-ethylbenzonitrile. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-ethylcyclohexane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4-ethylcyclohexylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Ethylcyclohexane-1-carboxylic acid.
Reduction: 4-Ethylcyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the cyano group undergoes nucleophilic attack by hydride ions, leading to the formation of an imine intermediate, which is further reduced to the corresponding amine . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
4-Ethylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexane-1-carbonitrile: Lacks the ethyl group, making it less sterically hindered.
4-Methylcyclohexane-1-carbonitrile: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
4-Propylcyclohexane-1-carbonitrile: Contains a propyl group, which increases steric hindrance compared to the ethyl derivative.
The uniqueness of this compound lies in its specific steric and electronic properties, which influence its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
4-ethylcyclohexane-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZRFDNYYWDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607324 | |
Record name | 4-Ethylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096815-83-6, 82885-16-3 | |
Record name | 4-Ethylcyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1096815-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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